2-Azaspiro[5.5]undecan-7-ol
Description
Significance of Spirocyclic Systems in Organic Chemistry Research
Spirocycles, compounds with two or more rings linked by a single common atom, are increasingly recognized as "privileged structures" in medicinal chemistry. rsc.org Their importance stems from several key features:
Three-Dimensionality: Unlike flat aromatic systems, spirocycles possess an inherent and well-defined three-dimensional geometry. tandfonline.combldpharm.com This allows for the precise spatial arrangement of functional groups, which can lead to more specific and high-affinity interactions with biological targets like proteins. tandfonline.comnih.gov
Novel Chemical Space: Spirocyclic frameworks provide access to new and underexplored areas of chemical space. rsc.orgmmu.ac.uk This novelty is advantageous for developing compounds with unique biological activities and for securing intellectual property. mmu.ac.uk
Improved Physicochemical Properties: The incorporation of spirocyclic motifs, which are rich in sp3-hybridized carbon atoms, can improve a molecule's physicochemical properties. bldpharm.com This can lead to enhanced aqueous solubility and better metabolic stability compared to more flexible or aromatic counterparts. tandfonline.combldpharm.com
Conformational Rigidity: The rigid nature of spirocycles reduces the entropic penalty upon binding to a biological target, which can contribute to higher potency. This rigidity helps to lock the molecule in a bioactive conformation. rsc.orgrsc.org
The development of synthetic methods to create diverse and complex spirocycles is a significant area of contemporary organic chemistry research. researchgate.netbeilstein-journals.orgnih.gov
Occurrence and Structural Context within Natural Products
Spirocyclic systems are frequently found in a wide array of natural products, which have evolved to interact with biological macromolecules. tandfonline.comnih.gov These natural compounds often exhibit potent biological activities, making their core scaffolds attractive starting points for drug discovery programs. beilstein-journals.org
The 2-azaspiro[5.5]undecan-7-ol framework is the defining structural feature of the simple Nitraria spiranic alkaloids. researchgate.netchemrxiv.org These alkaloids are isolated from plants of the Nitraria genus, such as Nitraria schoberi and Nitraria sibirica. researchgate.netnih.gov
Key examples of Nitraria alkaloids based on this framework include:
Nitramine: An alkaloid first discovered with the this compound structure. researchgate.net Its absolute configuration has been established through total synthesis. rsc.org
Isonitramine: A diastereomer of nitramine. researchgate.net
Sibirine: Another related alkaloid from Nitraria sibirica. researchgate.net
These alkaloids are biosynthesized in the plant from L-lysine, which is converted into Δ¹-piperideine, a key intermediate that undergoes further reactions to form the spirocyclic core. rsc.orgnih.goviupac.org The biological activities of many Nitraria alkaloids remain significantly under-investigated, highlighting the need for further research. researchgate.net
Spirocyclic azacycles, which incorporate a nitrogen atom into one of the rings, represent a particularly important and diverse class of bioactive spiro compounds. rsc.org Saturated azacycles are common motifs in many pharmaceuticals and natural products. nih.gov
These structures are valued for several reasons:
The nitrogen atom can act as a basic center or a hydrogen bond acceptor, which are crucial interactions for binding to biological targets.
The spirocyclic scaffold provides a rigid framework for orienting substituents, which can enhance selectivity for specific receptors or enzymes. bldpharm.com
The development of novel synthetic routes to azaspirocycles is an active area of research, aiming to create libraries of compounds for drug discovery screening. nih.govepa.govacs.org Azaspirocycles have been investigated for a wide range of biological targets, including G protein-coupled receptors (GPCRs) and as RNA binders. nih.govchemistryviews.org
Academic Rationale for Investigating this compound
The academic interest in this compound and its derivatives is driven by several factors. Firstly, the total synthesis of the naturally occurring Nitraria alkaloids containing this framework is a significant challenge that allows chemists to develop and showcase new synthetic methodologies. chemrxiv.orgresearchgate.net These synthetic efforts are crucial for confirming the relative and absolute stereochemistry of the natural products. chemrxiv.org
Secondly, the structural relationship to biologically active natural products provides a strong rationale for exploring the therapeutic potential of this scaffold. mmu.ac.uk For instance, derivatives such as 2-azaspiro[5.5]undecane-7-carboxylates have been synthesized and evaluated as inhibitors of GABA uptake, indicating a potential application in neuroscience. researchgate.net Furthermore, the synthesis of novel derivatives, such as those incorporating an imidazole (B134444) ring to form structures like nitrabirine, allows for the exploration of new biological activities, including antibacterial and cytotoxic effects. chemrxiv.org The inherent three-dimensionality and "drug-like" properties of the azaspirocyclic core make it an attractive template for creating compound libraries for high-throughput screening in drug discovery campaigns. mmu.ac.uknih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azaspiro[5.5]undecan-11-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-9-4-1-2-5-10(9)6-3-7-11-8-10/h9,11-12H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCJOGNVFHPZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCNC2)C(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195642-23-9 | |
| Record name | 2-azaspiro[5.5]undecan-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Azaspiro 5.5 Undecan 7 Ol and Its Congeners
Strategies for the Construction of the Azaspiro[5.5]undecane Skeleton
The construction of the azaspiro[5.5]undecane core is primarily achieved through two major strategic approaches: the cyclization of a single precursor molecule (intramolecular) and the assembly from multiple components (intermolecular).
Intramolecular reactions are powerful tools for forming cyclic systems, and they have been extensively applied to the synthesis of azaspirocycles. These methods often offer high levels of regio- and stereocontrol.
Ring-Closing Metathesis (RCM) has emerged as a robust method for creating various spirocyclic systems, including the azaspiro[5.5]undecane framework. cardiff.ac.ukdoi.org This strategy typically involves the synthesis of a diene precursor, which is then cyclized using a ruthenium-based catalyst, such as the Grubbs second-generation catalyst. doi.org
A common sequence begins with a cyclic ketone, which is converted to an imine. Nucleophilic allylation of the imine yields a homoallylamine. Subsequent N-alkylation with a suitable acrylate (B77674), like 2-bromomethylacrylate, furnishes the necessary diene precursor for the RCM reaction. doi.org The RCM reaction proceeds smoothly, often in the presence of an acid like p-toluenesulfonic acid (p-TsOH), to provide the highly functionalized spirocycle in good yields. doi.org The resulting α,β-unsaturated ester can be further manipulated; for instance, a Curtius rearrangement can degrade the acrylate functionality to yield a spirocyclic ketone. doi.org
Table 1: Examples of RCM in Azaspiro[5.5]undecane Synthesis
| Precursor | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-allyl-N-(1-allylcyclohexyl) amine derivative | Grubbs 2nd Gen. Catalyst | Toluene, 50 °C | Tetrahydropyridine derivative | 80% | doi.org |
| Diene from piperidone derivative | Grubbs 2nd Gen. Catalyst | p-TsOH, Toluene | Spirocyclic amine | High Yield | doi.org |
The Mannich reaction, in both its inter- and intramolecular forms, is a cornerstone for the synthesis of azacyclic compounds from acyclic precursors. scribd.com The intramolecular Mannich reaction is particularly powerful for constructing complex molecules and has been employed in the synthesis of the azaspiro[5.5]undecane alkaloid, nitramine. scribd.com This reaction involves the cyclization of an amino compound onto an iminium ion or aldehyde, typically formed in situ.
A notable application is the "double" Mannich condensation, which can be used to build upon an existing azaspiro[5.5]undecane core. For example, 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile reacts with primary amines and formaldehyde (B43269) to produce complex spiro-fused 3,7-diazabicyclononanes ("bispidines"). researchgate.net This demonstrates the utility of the Mannich reaction for elaborating the azaspiro skeleton into more complex polycyclic systems. researchgate.net
The Prins cyclization and its tandem variations offer a direct and efficient pathway to oxygen- and nitrogen-containing spirocycles. acs.org A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which are close congeners of the target skeleton. nih.govacs.orgresearchgate.net This strategy involves the reaction of a specially prepared homoallylic alcohol, such as N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, with various aldehydes in the presence of a Lewis acid catalyst. acs.orgfigshare.com
The reaction is initiated by the Lewis acid, with BF₃·OEt₂ being particularly effective, and proceeds at low temperatures. acs.org This tandem process involves an initial Prins cyclization to form a tetrahydropyran (B127337) ring, followed by a second intramolecular cyclization that establishes the spirocyclic framework. acs.orgnih.gov The selectivity and yield of the reaction can be influenced by the choice of acid catalyst and reaction temperature. acs.org
Table 2: Prins Cascade Cyclization for 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives
| Aldehyde | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | BF₃·OEt₂ | -50 | 2 | 88 | acs.org |
| p-Chlorobenzaldehyde | BF₃·OEt₂ | -50 | 2 | 92 | acs.org |
| p-Nitrobenzaldehyde | BF₃·OEt₂ | -50 | 2.5 | 90 | acs.org |
| Cinnamaldehyde | BF₃·OEt₂ | -50 | 3 | 85 | acs.org |
The semipinacol rearrangement is a classic transformation that involves the 1,2-migration of an alkyl or aryl group adjacent to a newly formed carbocation, resulting in a ketone or aldehyde. wikipedia.org This methodology has been ingeniously applied to the synthesis of the azaspiro[5.5]undecane ring system, often as part of a tandem sequence. acs.orgresearchgate.net
One approach involves a tandem pinacol (B44631) rearrangement-ene strategy, where a bicyclo[2.2.2]octene system is rearranged to form a highly functionalized tricyclic system, which can then be selectively transformed into the azaspiro[5.5]undecane core. acs.org This strategy was pivotal in a formal total synthesis of (±)-perhydrohistrionicotoxin. acs.org Another key strategy involves the rearrangement of α-siloxy-epoxides, which can be treated with a titanium tetrachloride to afford a single diastereomer of a spirocyclic ketone in excellent yield. uni-tuebingen.de Furthermore, semipinacol rearrangements of hydroxyl epoxides have been used as a key step in constructing spiro azacarbocycles with all-carbon quaternary centers, a crucial feature of many Nitraria alkaloids. rsc.org
Intermolecular strategies construct the spirocyclic core by bringing together two or more separate molecular fragments. A notable example is a tandem conjugate addition/dipolar cycloaddition cascade. acs.org In this elegant approach, a cyclohexanone (B45756) oxime derivative undergoes a conjugate addition to an electron-deficient diene, such as 2,3-bis(phenylsulfonyl)-1,3-butadiene. This intermolecular reaction forms a transient nitrone intermediate, which then immediately undergoes an intramolecular dipolar cycloaddition to furnish a bicyclic isoxazolidine. Subsequent reductive cleavage of the nitrogen-oxygen bond with a reagent like sodium amalgam (Na/Hg) yields the desired azaspiro[5.5]undecane skeleton. acs.org This method has been successfully applied to the total synthesis of perhydrohistrionicotoxin (B1200193) derivatives. acs.org
Another intermolecular approach involves the reaction of 1-anilinocycloalkanecarboxamides with reagents like ethyl chloroacetate. This process is believed to proceed via a preliminary nucleophilic attack of the secondary amine on the α-halo ester, followed by a second intramolecular nucleophilic attack to close the ring, forming a 1-phenyl-1-azaspiro[5.5]undecane-2,4-dione. hilarispublisher.com
Intermolecular Assembly Processes
Enantioselective and Diastereoselective Approaches
The biological activity of 2-azaspiro[5.5]undecan-7-ol and its congeners is intrinsically linked to their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the absolute and relative configuration of all stereocenters is of paramount importance.
The absolute stereochemistry of the spirocyclic quaternary carbon is a defining feature of the Nitraria alkaloids. wiley-vch.deacs.org As highlighted in the section on PTC alkylation, the choice of the chiral phase-transfer catalyst directly dictates the enantiomeric outcome of the synthesis.
For example, in the synthesis of Nitraria alkaloids, employing (S,S)-NAS bromide as the catalyst leads to the formation of the enantiomer of the α-quaternary lactam required for the synthesis of (+)-isonitramine. wiley-vch.de Conversely, by simply switching the catalyst to its enantiomer, (R,R)-NAS bromide, the opposite enantiomer of the product is obtained with comparable high yield and enantioselectivity. elsevierpure.comx-mol.com This allows for a divergent approach to both enantiomeric series of the Nitraria alkaloids, providing access to (-)-isonitramine. elsevierpure.comx-mol.com This demonstrates a powerful and efficient method for controlling the absolute stereochemistry of the challenging quaternary center.
The relative stereochemistry between the quaternary center and other stereocenters in the molecule, such as the hydroxyl group at C-7, is typically established in subsequent steps, often through diastereoselective reductions.
The use of chiral catalysts is central to the enantioselective synthesis of this compound and its congeners. As discussed, chiral phase-transfer catalysts like (S,S)- and (R,R)-NAS bromide are highly effective in establishing the absolute stereochemistry of the spirocyclic quaternary carbon. acs.orgelsevierpure.comx-mol.com These catalysts create a chiral environment that directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer.
In addition to chiral catalysts, chiral auxiliaries can also be employed to control stereochemistry. sigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed. While the detailed synthesis of this compound often relies on chiral catalysts, the principle of using chiral auxiliaries is a fundamental strategy in asymmetric synthesis and can be applied to the synthesis of related spirocyclic systems.
With the chiral quaternary center established, the next critical step in the synthesis of this compound is the diastereoselective reduction of a ketone precursor at the C-7 position to introduce the hydroxyl group with the desired stereochemistry. The stereochemical relationship between the C-7 hydroxyl group and the spirocyclic framework defines different isomers, such as nitramine and isonitramine.
The diastereoselective reduction of 2-azaspiro[5.5]undecane-1,7-dione intermediates is a key transformation in the total synthesis of Nitraria alkaloids. elsevierpure.comx-mol.com For instance, the reduction of (R)-2-benzhydryl-2-azaspiro[5.5]undecane-1,7-dione can be controlled to selectively produce different diastereomers. elsevierpure.comx-mol.com The choice of reducing agent and reaction conditions determines which face of the carbonyl group is attacked, leading to either the syn or anti diastereomer with respect to the substituent on the nitrogen atom.
Following the diastereoselective reduction, subsequent deprotection steps, such as the reductive removal of the N-benzhydryl group, yield the final target alkaloids like (+)-nitramine. elsevierpure.comx-mol.com The ability to control this reduction is crucial for accessing the different naturally occurring diastereomers of this compound.
Table 2: Diastereoselective Reduction in the Synthesis of (+)-Nitramine
| Precursor | Reducing Agent | Key Transformation | Product | Reference |
| (R)-2-benzhydryl-2-azaspiro[5.5]undecane-1,7-dione | Not specified | Diastereoselective reduction of C-7 ketone | Corresponding alcohol | elsevierpure.comx-mol.com |
| Diastereomeric alcohol intermediate | Not specified | Reductive removal of the diphenylmethyl group | (+)-Nitramine | elsevierpure.comx-mol.com |
Synthesis from Chiral Pool and Specialized Precursors
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. escholarship.org This approach can significantly simplify a synthetic route by providing a pre-existing stereocenter.
A prominent example in the context of 2-azaspiro[5.5]undecane synthesis is the use of δ-valerolactam as a starting material for the total synthesis of Nitraria alkaloids like (+)-isonitramine. wiley-vch.de While δ-valerolactam itself is not chiral, it serves as a readily available and inexpensive precursor that is elaborated through the key enantioselective PTC alkylation to introduce the chirality.
In a broader sense, the synthesis of other azaspiro[5.5]undecane systems, such as the histrionicotoxin (B1235042) alkaloids which feature a 1-azaspiro[5.5]undecan-8-ol core, has been approached using chiral pool starting materials like D-glucose. This strategy leverages the inherent chirality of the carbohydrate to construct the complex spirocyclic framework. While the target is slightly different, the underlying principle of using a chiral precursor to simplify the synthesis of a complex spirocycle is a powerful and widely used strategy in organic synthesis.
Utilization of Chiral α-Quaternary Lactams and δ-Valerolactam
A powerful strategy for the enantioselective synthesis of this compound derivatives involves the asymmetric alkylation of lactams to create a chiral α-quaternary center. This approach has been successfully applied in the total synthesis of several Nitraria alkaloids, which are characterized by a 2-azaspiro[5.5]undecane-7-ol framework. nih.govresearchgate.netacs.org
The key starting material for this methodology is often δ-valerolactam. acs.org A new enantioselective synthetic route for chiral α-quaternary lactams has been developed through the α-alkylation of α-tert-butoxycarbonyl lactams. nih.govacs.org This reaction is carried out under phase-transfer catalytic (PTC) conditions, which allows for high chemical and enantioselectivity. acs.org
The process typically involves the following key steps:
Asymmetric Phase-Transfer Catalytic Alkylation: The α-alkylation of an N-protected δ-valerolactam bearing a tert-butoxycarbonyl group at the α-position is performed using a chiral phase-transfer catalyst. The use of catalysts like (S,S)-NAS bromide or (R,R)-NAS bromide allows for the selective formation of the desired enantiomer of the α-quaternary lactam. acs.orgelsevierpure.com This reaction has been shown to proceed with high yields and excellent enantioselectivity (up to 98% ee). acs.org
Dieckmann Condensation: Following the creation of the chiral quaternary center, a Dieckmann condensation is employed to construct the second ring of the spirocyclic system. acs.org
Diastereoselective Reduction: The final step to achieve the desired this compound structure is a diastereoselective reduction of a ketone functionality. acs.org
This methodology has been successfully utilized for the enantioselective total synthesis of several Nitraria alkaloids, as summarized in the table below. acs.orgelsevierpure.com
| Alkaloid | Starting Material | Key Reactions | Enantiomeric Excess (ee) | Overall Yield | Reference |
| (+)-Isonitramine | δ-Valerolactam | Enantioselective phase-transfer catalytic allylation, Dieckmann condensation, Diastereoselective reduction | 98% | 43% (12 steps) | acs.org |
| (-)-Isonitramine | δ-Valerolactam | Enantioselective phase-transfer catalytic allylation (with opposite catalyst enantiomer), Dieckmann condensation, Diastereoselective reduction | 98% | 41% | acs.orgelsevierpure.com |
| (-)-Sibirine | (-)-Isonitramine | N-ethoxycarbonylation, Reduction | 98% | 32% (14 steps) | acs.orgelsevierpure.com |
| (+)-Nitramine | (R)-2-benzhydryl-2-azaspiro[5.5]undecane-1,7-dione | Diastereoselective reduction, Reductive removal of diphenylmethyl group | 98% | 40% (11 steps) | acs.orgelsevierpure.com |
Carbohydrate-Based Synthetic Routes to Related Azaspiro Systems
Carbohydrates offer a rich source of chirality and functionality, making them attractive starting materials for the synthesis of complex molecules like azaspirocycles. A "chiron approach," which utilizes a chiral building block from nature, has been employed to construct the 1-azaspiro[5.5]undecane ring system, a close congener of the 2-azaspiro[5.5]undecane structure. clockss.org
A notable example is the synthesis of the 1-azaspiro[5.5]undecan-8-ol ring system, a core component of histrionicotoxin alkaloids, starting from the readily available D-glucose. clockss.org This approach offers distinct advantages in establishing the stereochemistry of the final product. clockss.org
The synthetic strategy from D-glucose involves a series of transformations to build the spirocyclic skeleton. While the full, detailed pathway is extensive, key transformations often include the manipulation of protecting groups, introduction of nitrogen, and formation of the spirocyclic junction. For instance, the synthesis might involve the deprotection of an acetonide group in the presence of methanolic sulfuric acid to yield a methyl glycoside derivative. clockss.org Subsequent protection of functional groups, for example with a Boc group, and further modifications lead to advanced intermediates ready for spirocyclization. clockss.org
This carbohydrate-based strategy underscores the versatility of using natural products as a foundation for the stereocontrolled synthesis of complex alkaloid frameworks. clockss.org
Chemical Reactivity and Derivatization of the 2 Azaspiro 5.5 Undecan 7 Ol Core
Functional Group Transformations and Interconversions
The inherent functionalities of the 2-azaspiro[5.5]undecan-7-ol core, namely the secondary alcohol and the secondary amine, are primary sites for chemical transformations. These reactions are fundamental for creating derivatives and for preparing advanced intermediates for more complex syntheses.
The secondary alcohol at the C7 position can be readily oxidized to the corresponding ketone, 2-azaspiro[5.5]undecan-7-one. This ketone is a pivotal intermediate in the synthesis of several natural products. acs.org The diastereoselective reduction of this ketone is a key strategy for controlling the stereochemistry of the C7 hydroxyl group, leading to either cis or trans isomers relative to the piperidine (B6355638) ring. For example, the diastereoselective reduction of (R)-2-benzhydryl-2-azaspiro[5.5]undecane-1,7-dione has been used to successfully synthesize (+)-nitramine. acs.orgelsevierpure.com
Conversely, the secondary amine within the piperidine ring offers a site for various transformations. While comprehensive N-functionalization is discussed separately, basic interconversions include salt formation and simple acylations or alkylations that modify the basicity and nucleophilicity of the nitrogen atom, influencing subsequent reactions on the scaffold.
Ring Modifications and Skeletal Rearrangements
Altering the [5.5] spirocyclic skeleton of the core structure represents a more advanced synthetic challenge, often involving ring expansions, contractions, or complex rearrangements. These modifications are crucial for accessing novel spirocyclic systems with different ring sizes and properties.
One notable strategy involves ring expansion of precursor molecules. For instance, investigations into α-siloxy-epoxide semipinacol ring expansions have been used to construct 1-azaspirocyclic ketones. acs.org This process allows for the creation of functionalized 1-azaspiro[5.5]undecan-7-ones with high chemical yields and complete diastereoselectivity, demonstrating a powerful method for building the core cyclohexanone (B45756) ring. acs.orgacs.org
Ring-rearrangement metathesis (RRM) has also been proposed as an attractive approach for forming two contiguous stereogenic centers in a single step during the synthesis of related azaspirocyclic structures. cardiff.ac.uk Furthermore, cycloaddition reactions are instrumental in constructing the core skeleton, which can be considered a form of skeletal modification from acyclic or monocyclic precursors. A tandem conjugate addition/dipolar cycloaddition cascade, for example, has been used to furnish the azaspiro[5.5]undecane system en route to perhydrohistrionicotoxin (B1200193) derivatives. nih.gov
Synthesis of Analogues and Derivatives for Structural Diversification
The generation of a library of derivatives from the this compound core is essential for exploring its potential in medicinal chemistry and materials science. This diversification is primarily achieved through N-functionalization, alkylation or arylation of the carbon framework, and the introduction of additional heteroatoms into the ring system.
N-Functionalization and Protecting Group Chemistry
The secondary amine of the piperidine ring is a highly versatile handle for introducing a wide array of functional groups. This process, known as N-functionalization, is critical for modulating the molecule's physicochemical properties and for enabling further synthetic transformations. The use of nitrogen protecting groups is a cornerstone of this chemistry, allowing chemists to mask the reactivity of the amine while performing reactions elsewhere on the molecule.
Common protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are frequently employed. For example, a Cbz-protected ketone derivative was used in a reaction with phenylmagnesium bromide to produce a tertiary alcohol, which was subsequently deprotected via hydrogenolysis to yield the free secondary amine. doi.orguni-tuebingen.de In the synthesis of Nitraria alkaloids, N-ethoxycarbonylation of (-)-isonitramine is a key step in its conversion to (-)-sibirine. acs.orgelsevierpure.com
A variety of N-substituents can be introduced, as detailed in the table below.
| N-Substituent/Protecting Group | Reagent/Method | Purpose/Example Application |
| Benzyl (Bn) | Benzylamine / Reductive Amination | Protection or synthesis of specific derivatives like 8-Benzyl-1,4-dioxa-8-azaspiro[5.5]undecane. thieme-connect.com |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl) | Nitrogen protection, removable by hydrogenolysis. Used in the synthesis of alcohol derivatives. doi.orguni-tuebingen.de |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acid-labile nitrogen protection. Used in phase-transfer catalytic alkylation of precursor lactams. elsevierpure.comclockss.org |
| Ethoxycarbonyl | Ethyl chloroformate | Derivatization, as seen in the synthesis of (-)-sibirine from (-)-isonitramine. acs.orgelsevierpure.com |
| Acetyl | N-acetyl-4-piperidone (precursor) | Used in the synthesis of dithia-azaspiro analogues. beilstein-journals.org |
Alkylation and Arylation Reactions on the Spirocyclic Framework
Introducing carbon-based substituents directly onto the carbocyclic rings of the azaspiro[5.5]undecane framework is a key method for structural diversification. These C-C bond-forming reactions can establish new stereocenters and significantly alter the shape and biological activity of the molecule.
A powerful example is the stereoselective conjugate addition of organocuprates to an α,β-unsaturated derivative of the azaspirocycle. In a synthesis of a perhydrohistrionicotoxin derivative, the conjugate addition of n-pentyl cuprate (B13416276) to a dihydropyridin-4(1H)-one system proceeded with high diastereoselectivity. nih.gov The stereochemical outcome was controlled by the A(1,3)-strain within the planar vinylogous amide, which favored an axial attack by the nucleophile. nih.gov
Another relevant strategy is the α-alkylation of lactam precursors to construct the quaternary spirocenter. In the enantioselective total synthesis of Nitraria alkaloids, a key step is the phase-transfer catalytic α-allylation of an α-carboxylactam, which establishes the crucial C-C bond at the position that will become the spiro-carbon. elsevierpure.com
Introduction of Heteroatoms into the Spirocyclic System (e.g., Oxa- and Diaza-azaspiro[5.5]undecane derivatives)
Replacing one or more carbon atoms of the spirocyclic framework with other heteroatoms like oxygen or nitrogen leads to structurally diverse and synthetically valuable analogues such as oxa-, dioxa-, and diaza-azaspiro[5.5]undecanes. These modifications can dramatically influence the molecule's conformation, polarity, and hydrogen bonding capabilities.
Several synthetic routes have been developed to access these heteroatomic analogues:
Dioxa-azaspiro[5.5]undecanes: A Prins cascade cyclization has been successfully used to synthesize 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. acs.org This method involves the coupling of aldehydes with a suitably functionalized amino-diol. Additionally, 1,4-dioxa-8-azaspiro[5.5]undecane and 1,4-dioxa-9-azaspiro[5.5]undecane have been prepared from N-protected 3- and 4-piperidones, respectively, by ketalization with ethylene (B1197577) glycol. thieme-connect.com
Diaza-azaspiro[5.5]undecanes: The synthesis of chiral gem-disubstituted diazaheterocycles has been achieved through methods like palladium-catalyzed decarboxylative allylic alkylation, highlighting advanced techniques for creating complex spirocyclic systems containing multiple nitrogen atoms. caltech.edu
Oxa-azaspiro[5.5]undecanes: The reaction of a cyclohexanone oxime derivative with a diene can lead to a 7-oxa-1-azanorbornane cycloadduct, which, after reductive N-O bond cleavage, furnishes the azaspiro[5.5]undecane skeleton. nih.gov This demonstrates a strategy where an oxygen atom is part of a bridged intermediate that is later cleaved to form the final spirocycle.
The table below summarizes some of the synthesized heteroatom-containing analogues.
| Compound Class | Example Structure Name | Synthetic Method Highlight | Reference |
| Dioxa-azaspiro | 1,9-Dioxa-4-azaspiro[5.5]undecane | Prins Cascade Cyclization | acs.org |
| Dioxa-azaspiro | 1,4-Dioxa-8-azaspiro[5.5]undecane | Ketalization of N-benzyl-3-piperidone | thieme-connect.com |
| Dioxa-azaspiro | 1,4-Dioxa-9-azaspiro[5.5]undecane | Ketalization of N-benzyl-4-piperidone | thieme-connect.com |
| Dithia-azaspiro | 1,5-Dithia-9-azaspiro[5.5]undecane | Reaction of N-acetyl-4-piperidone with 1,3-propanedithiol | beilstein-journals.org |
| Diaza-azaspiro | gem-disubstituted diazaheterocycles | Pd-catalyzed decarboxylative allylic alkylation | caltech.edu |
Stereochemical Analysis and Conformational Studies
Determination of Absolute Configuration and Diastereomeric Relationships
The 2-azaspiro[5.5]undecan-7-ol framework is a core component of several naturally occurring alkaloids, including those found in plants of the Nitraria genus. researchgate.net These natural products, such as (+)-nitramine, (+)-isonitramine, (-)-sibirine, and (-)-sibirinine, all feature this spirocyclic system with a central chiral quaternary carbon atom. researchgate.net The absolute configuration of these molecules is crucial for their biological activity. For instance, the structure and absolute configuration of sibirinine have been determined, revealing a specific spatial arrangement of the atoms. wikidata.org
The stereochemistry of related spiro compounds, such as histrionicotoxins, which contain a 1-azaspiro[5.5]undecan-8-ol core, has also been extensively studied. clockss.orgontosight.ai The absolute configuration of these toxins is a key determinant of their potent biological effects, particularly their interaction with nicotinic acetylcholine (B1216132) receptors. ontosight.ai
Conformational Analysis of the Spirocyclic Rings (e.g., Chair Conformations)
The two six-membered rings in this compound, a cyclohexane (B81311) and a piperidine (B6355638) ring, are not planar. They adopt non-planar conformations to relieve ring strain. The most stable conformation for a six-membered ring is the chair conformation. In a spirocyclic system like this, both rings will attempt to adopt a chair or a twisted-chair conformation to minimize steric and torsional strain.
For this compound, the presence of the nitrogen atom in the piperidine ring and the hydroxyl group on the cyclohexane ring will influence the conformational preferences. The lone pair of electrons on the nitrogen atom and the bulky hydroxyl group will have their own steric demands, which will affect the equilibrium between different chair conformations.
Influence of Spiro-Junction on Molecular Rigidity and Conformation
The spiro-junction, where the two rings are joined at a single carbon atom, imparts a significant degree of rigidity to the molecule. researchgate.net Unlike fused ring systems where rings share two or more atoms, the spiro linkage restricts the relative movement of the two rings. This rigidity is a key feature of spiro compounds and influences their interaction with biological targets. wikipedia.org
The spirocyclic nature of the framework can lead to a more three-dimensional molecular shape compared to simpler, non-spirocyclic piperidine derivatives. This increased three-dimensionality is often a desirable trait in drug discovery, as it can lead to more specific and potent interactions with protein binding sites.
The rigidity of the bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold, a related bicyclic system, is known to determine the volume of its coordination space, which is important for its ability to form stable complexes with metal ions. researchgate.net Similarly, the conformational rigidity of the 2-azaspiro[5.5]undecane framework will dictate the spatial presentation of its functional groups, which is critical for its chemical reactivity and biological activity.
Hydrogen Bonding Interactions within Spirocyclic Frameworks
The this compound molecule contains both a hydrogen bond donor (the hydroxyl group and the N-H group of the piperidine ring) and a hydrogen bond acceptor (the nitrogen atom and the oxygen atom of the hydroxyl group). These functional groups can participate in both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding.
Intramolecular hydrogen bonding can occur between the hydroxyl group at the 7-position and the nitrogen atom at the 2-position. This type of interaction can further restrict the conformational flexibility of the molecule and stabilize a particular conformation. The formation of such a hydrogen bond would depend on the relative stereochemistry of the hydroxyl group and the conformation of the piperidine ring.
Applications in Advanced Chemical Research and Design
Utility as a Privileged Scaffold for Complex Molecule Synthesis
The 2-azaspiro[5.5]undecan-7-ol framework is recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. nih.gov Such scaffolds are molecular structures that are capable of binding to multiple biological targets, thus serving as a fertile starting point for the development of new bioactive compounds. The inherent three-dimensional arrangement of functional groups in a rigid conformation enhances the potential for selective interactions with biological targets.
This structural motif is a core component of various naturally occurring molecules, particularly the Nitraria alkaloids, which include compounds like (+)-nitramine, (+)-isonitramine, and (-)-sibirine. researchgate.netresearchgate.netx-mol.com These natural products all feature the this compound core, showcasing its significance in the construction of complex molecular architectures. researchgate.net The synthesis of these alkaloids and their derivatives often leverages the spirocyclic core as a foundational building block. researchgate.netx-mol.com
The development of synthetic methodologies, such as the Prins cascade cyclization and double Michael addition reactions, has facilitated the creation of a diverse range of spiro-heterocyclic derivatives, further expanding the utility of this scaffold in synthesizing complex molecules. researchgate.netresearchgate.net
Role in Chemical Biology and Drug Discovery Research as a Molecular Skeleton
In the realms of chemical biology and drug discovery, the 2-azaspiro[5.5]undecane skeleton serves as a crucial molecular framework. Spirocyclic compounds are increasingly sought after in drug design because their distinct three-dimensional structures can lead to improved properties compared to more traditional, planar molecules. nih.gov This spatial arrangement can enhance binding specificity and potency while potentially reducing off-target effects and improving metabolic stability. researchgate.net
The nitrogen-containing spiro-heterocycle is a recurring motif in a wide array of pharmaceutical and biologically active compounds. researchgate.netcardiff.ac.uk Researchers utilize these spirocyclic frameworks to explore new chemical space, aiming to identify novel lead compounds for therapeutic development. cardiff.ac.ukvipergen.com The rigid structure of the scaffold helps to pre-organize appended functional groups into defined spatial orientations, which is a key strategy for optimizing interactions with protein binding sites. researchgate.net
Design of Libraries Based on Spirocyclic Scaffolds
The assembly of compound screening libraries is a cornerstone of modern drug discovery. vipergen.com Spirocyclic scaffolds like 2-azaspiro[5.5]undecane are ideal starting points for creating libraries of sp³-rich molecules. researchgate.net These libraries are designed to cover a broad spectrum of chemical space, increasing the probability of discovering novel bioactive compounds. vipergen.com
Synthetic strategies have been developed to produce diverse libraries based on spiroacetal frameworks containing morpholine (B109124) and oxazepane rings. researchgate.netacs.org By sequentially functionalizing the amine groups within these scaffolds, researchers can generate a wide array of derivatives for high-throughput screening. researchgate.netacs.org This approach allows for the systematic exploration of structure-activity relationships and the identification of promising "hits" from a large pool of compounds. cardiff.ac.uk
Table 1: Examples of Spirocyclic Scaffolds Used in Library Synthesis
| Scaffold Type | Core Structure | Application Focus |
|---|---|---|
| Spiro-bis-morpholine | 1,7-Dioxa-4,10-diazaspiro[5.5]undecane | Compound library assembly for drug discovery. acs.org |
| Diazaspiro[5.5]undecane | 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones | Development of novel heterocyclic compounds with potential biological activity. researchgate.net |
Integration into Nucleoside-like Compounds
A novel application of spirocyclic scaffolds involves their integration into nucleoside-like structures. researchgate.net Nucleosides are fundamental biological building blocks, but their therapeutic use can be limited by metabolic degradation. researchgate.net A key strategy to overcome this is to replace the oxygen atom in the sugar moiety with a carbon, creating carbocyclic nucleoside analogues that are highly resistant to enzymatic cleavage. researchgate.net
Researchers have successfully synthesized a nucleoside-like compound by conjugating an 8-azaspiro[5.6]dodec-10-en-1-ol derivative with adenine. researchgate.net This was achieved through a regioselective epoxide ring-opening reaction. researchgate.net The resulting spirocyclic carbocyclic nucleoside analogue represents an interesting expansion of chemical space, combining the structural features of a spirocycle with a nucleobase to create potentially more stable and effective therapeutic agents. researchgate.net
Development of Novel Organocatalytic Systems (if directly derived)
Derivatives of azaspiro[5.5]undecane have been employed in the development of novel organocatalytic systems, particularly for asymmetric reactions. Chiral nitroxyl (B88944) radicals, such as those based on a 1-azaspiro[5.5]undecane framework, have been used as catalysts or mediators in the enantioselective oxidation of alcohols. nih.govchinesechemsoc.org
For instance, a chiral 1-azaspiro[5.5]undecane N-oxyl radical has been used as a mediator on a modified graphite (B72142) felt electrode for the asymmetric electrochemical lactonization of diols. nih.gov Similarly, chiral phosphoric acids have been shown to be effective catalysts in asymmetric intramolecular aza-Michael cyclizations for the synthesis of enantioenriched nitrogen heterocycles. whiterose.ac.uk The development of enantioselective synthetic methods for chiral α-quaternary lactams has been achieved using phase-transfer catalytic systems, which are instrumental in the total synthesis of Nitraria alkaloids that possess the 2-azaspiro[5.5]undecane-7-ol structure. x-mol.comresearcher.life
Investigations into Structure-Activity Relationships through Scaffold Modification
Structure-activity relationship (SAR) studies are critical for optimizing the biological activity of a lead compound. rroij.com The 2-azaspiro[5.5]undecane scaffold provides a versatile platform for such investigations. By systematically modifying the structure—for example, by introducing different substituents—researchers can determine how these changes affect the compound's interaction with a biological target. rroij.com
For example, SAR studies on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives led to the identification of compounds with dual affinity for the μ-opioid receptor and the σ1 receptor, which are of interest for developing safer analgesics. acs.org Modifications to the spirocyclic structure of 1-oxa-9-azaspiro[5.5]undecan-4-ol derivatives have been shown to enhance potency against Mycobacterium tuberculosis by improving binding affinity to the MmpL3 protein. These studies highlight the importance of the spirocyclic framework as a tunable scaffold for optimizing therapeutic properties. researchgate.net
Spectroscopic and Crystallographic Characterization in Research Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Azaspiro[5.5]undecan-7-ol, ¹H and ¹³C NMR provide direct evidence of its spirocyclic structure and the stereochemical environment of each atom. researchgate.netbhu.ac.in
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals is influenced by the local electronic environment. For instance, the proton attached to the carbinol carbon (CH-OH) would appear at a characteristic downfield shift. Protons adjacent to the nitrogen atom in the piperidine (B6355638) ring would also be shifted downfield compared to the protons of the cyclohexane (B81311) ring. Spin-spin coupling between adjacent protons provides information about the connectivity of the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. libretexts.org Given the structure of this compound, ten distinct signals are expected in a proton-decoupled spectrum. The chemical shifts are highly informative: the spiro carbon (C6) would have a unique shift, as would the carbinol carbon (C7) and the carbons adjacent to the nitrogen (C1 and C3).
Advanced 2D NMR Techniques: To unambiguously assign all proton and carbon signals, especially in complex spirocyclic systems, advanced 2D NMR experiments are employed. ipb.ptnptel.ac.innptel.ac.in
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, revealing which protons are adjacent to one another.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of a proton's signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton and confirming the placement of functional groups and the quaternary spiro-center.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values based on typical shifts for similar structural motifs. Actual values can vary based on solvent and experimental conditions. nih.govwashington.edu
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C3 | ~2.5 - 3.0 | ~45 - 55 |
| N-H | Broad, ~1.5 - 3.0 | - |
| C4, C5 | ~1.4 - 1.8 | ~20 - 35 |
| C6 (Spiro) | - | ~35 - 45 |
| C7 | ~3.5 - 4.0 | ~65 - 75 |
| O-H | Broad, variable | - |
| C8, C9, C10, C11 | ~1.2 - 1.9 | ~20 - 40 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental formula of a compound. researchgate.net
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with electrons, causing it to ionize and fragment. The resulting mass spectrum shows a molecular ion (M⁺) peak corresponding to the intact molecule's mass, and various fragment ion peaks. The fragmentation pattern is a reproducible fingerprint that helps to confirm the structure. youtube.comsavemyexams.com For azaspiroalkanes, fragmentation often involves characteristic cleavages of the rings adjacent to the spiro-carbon. aip.orglibretexts.org The molecular ion for this compound would be expected at an m/z corresponding to its molecular weight (169.26 g/mol ). ebi.ac.uk
High-Resolution Mass Spectrometry (HRMS): HRMS measures m/z values with very high accuracy (typically to within 0.001 atomic mass units). neist.res.infilab.fr This precision allows for the determination of the exact elemental composition of the molecule. For this compound, HRMS would confirm the molecular formula as C₁₀H₁₉NO by distinguishing its exact mass (169.14666) from other potential formulas that have the same nominal mass. researchgate.netebi.ac.uk This capability is vital in research for unequivocally confirming the identity of a target compound during reaction monitoring and final product analysis.
Table 2: Key Mass Spectrometry Data for this compound
| Ion Type | Formula | Predicted m/z (Exact Mass) | Significance |
| Molecular Ion [M]⁺ | [C₁₀H₁₉NO]⁺ | 169.14666 | Confirms the molecular weight of the compound. ebi.ac.uk |
| [M-H₂O]⁺ | [C₁₀H₁₇N]⁺ | 151.13610 | Represents the common loss of a water molecule from the alcohol group. libretexts.org |
| Ring Cleavage Fragments | Various | Various | Provides a characteristic fingerprint based on the stable fragmentation of the spirocyclic system. aip.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. It is an effective and rapid method for identifying the presence of key functional groups. pressbooks.pub The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to its alcohol and secondary amine groups. semanticscholar.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Alcohol | O-H stretch | 3500 - 3200 | Strong, Broad |
| Secondary Amine | N-H stretch | 3400 - 3250 | Medium |
| Alkane | C-H stretch | 3000 - 2850 | Medium-Strong |
| Amine | N-H bend | 1650 - 1580 | Medium |
| Alcohol | C-O stretch | 1300 - 1000 | Strong |
Source: Data compiled from general IR spectroscopy reference tables. orgchemboulder.comuc.edu
X-ray Crystallography for Definitive Molecular and Crystal Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a precise model of the molecular structure, including bond lengths, bond angles, and absolute stereochemistry, can be generated.
For spirocyclic compounds like this compound, which contain multiple chiral centers (including the spiro-carbon C6 and the carbinol carbon C7), X-ray crystallography is invaluable. Research on related natural alkaloids from the Nitraria genus, which share the this compound core, has utilized X-ray structural analysis to definitively establish their spatial structures and confirm the relative and absolute configurations of their stereocenters. researchgate.net Similarly, in synthetic chemistry, X-ray diffraction has been used to prove the structure of key intermediates in the synthesis of azaspiro[5.5]undecane systems. semanticscholar.orgclockss.org Obtaining a crystal structure provides incontrovertible proof of the compound's constitution and stereochemistry.
Table 4: Information Obtainable from X-ray Crystallography
| Parameter | Description |
| Molecular Structure | Unambiguous 3D arrangement of all atoms in the molecule. |
| Absolute Stereochemistry | Definitive assignment of the configuration (R/S) at all chiral centers. researchgate.net |
| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles between bonds. |
| Crystal Packing | Information on how individual molecules are arranged within the crystal lattice. nih.gov |
| Conformation | The specific low-energy shape (e.g., chair conformation of the rings) adopted by the molecule in the solid state. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Conformational Preferences
The conformational landscape of spirocyclic systems like 2-azaspiro[5.5]undecan-7-ol is complex, governed by a delicate balance of steric and stereoelectronic effects. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for elucidating the most stable three-dimensional arrangements of these molecules.
While direct computational studies on this compound are not extensively documented in the literature, valuable insights can be drawn from studies on analogous spiro[5.5]undecane systems. For instance, computational analysis of 1,7-dioxa-spiro[5.5]undecane using DFT (B3LYP/6-311+G**) and ab initio (MP2) methods has revealed the critical role of the anomeric effect in determining conformational stability. e-tarjome.com The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatom's lone pair to align anti-periplanar to an adjacent sigma-antibonding orbital (σ*), leading to stabilizing electron delocalization.
In the case of this compound, the key conformational aspects include the chair conformations of the two cyclohexane (B81311) rings and the relative orientation of the substituents. The nitrogen atom in the piperidine (B6355638) ring and the oxygen atom of the hydroxyl group introduce lone pairs that can participate in stabilizing hyperconjugative interactions.
Key Conformational Features:
Ring Conformation: Both the piperidine and the cyclohexane rings are expected to adopt low-energy chair conformations to minimize torsional and angle strain.
Anomeric Effect: A significant stabilizing factor is the "double anomeric effect," where lone pairs on both the nitrogen (n_N) and the hydroxyl oxygen (n_O) can interact with anti-bonding orbitals (σ) of adjacent C-C or C-N/C-O bonds. The most stable conformer will maximize these n → σ interactions.
The relative energies of different conformers can be calculated to predict their population at equilibrium. A hypothetical comparison based on related systems is presented below.
| Conformer | Key Stabilizing Interaction | Relative Energy (kcal/mol, Theoretical) |
| Diaxial-like | Maximized Anomeric Effects (n_N → σC-C, n_O → σC-C) | 0 (Reference) |
| Axial-Equatorial-like | Partial Anomeric Stabilization | > 2.0 |
| Diequatorial-like | Steric Minimization, Reduced Anomeric Effect | > 4.0 |
This table is illustrative, based on principles from analogous systems like 1,7-dioxaspiro[5.5]undecane. e-tarjome.com Actual values for this compound would require specific DFT calculations.
Mechanistic Insights into Reaction Pathways
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of complex organic reactions, including those that form the 2-azaspiro[5.5]undecane skeleton. DFT calculations can map out entire reaction energy profiles, identifying transition states, intermediates, and the associated activation barriers.
The synthesis of the azaspiro[5.5]undecane core, as found in Nitraria alkaloids, is believed to proceed through key intermediates like cyclic iminium ions. rsc.orgwiley-vch.de A plausible biosynthetic and biomimetic pathway involves the intramolecular Mannich reaction or a related cyclization of an amino-aldehyde precursor derived from lysine. wiley-vch.dersc.org
Computationally Studied Reaction Pathways for Related Systems:
Intramolecular Mannich Reaction: Computational models can investigate the cyclization of a precursor containing both an amine and an aldehyde (or its equivalent). DFT calculations would likely show the formation of a cyclic iminium ion intermediate, followed by the nucleophilic attack of a tethered enol or enamine to form the spirocyclic junction. The calculations would clarify whether the reaction is concerted or stepwise and determine the rate-limiting step.
Conjugate Addition/Dipolar Cycloaddition Cascade: A reported synthesis of the azaspiro[5.5]undecane ring system involves the reaction of an oxime with a diene. nih.gov This proceeds via a proposed transient nitrone intermediate which then undergoes an intramolecular dipolar cycloaddition. Quantum chemical calculations could validate this proposed mechanism by locating the nitrone intermediate and the transition state for the cycloaddition, providing insight into the reaction's feasibility and stereochemical course.
Dearomative Spirocyclization: DFT calculations have been used to study the reaction profiles for dearomative functionalization reactions that construct highly substituted piperidines, a key component of the target scaffold. researchgate.net These studies help in understanding the selectivity and energetics of forming the six-membered nitrogen heterocycle.
By computing the reaction profiles for these and other potential synthetic routes, chemists can understand why certain pathways are favored, predict the influence of catalysts and substituents, and design more efficient syntheses.
Computational Prediction of Stereochemical Outcomes
The this compound scaffold in natural products like the Nitraria alkaloids possesses distinct stereochemistry, often at the quaternary spiro-carbon. researchgate.netacs.org Predicting and controlling the stereochemical outcome of reactions is a primary goal of synthetic chemistry, and computational methods are becoming increasingly reliable for this purpose. rsc.org
The stereoselectivity of a reaction is determined by the energy difference between the diastereomeric transition states leading to the possible stereoisomers. Even small energy differences (1-3 kcal/mol) can lead to high selectivity.
Methods for Predicting Stereochemistry:
Transition State Modeling: Using DFT, the geometries and energies of all possible transition states can be calculated. The lowest energy transition state corresponds to the major product isomer. This approach has been successfully applied to understand stereoselectivity in a vast range of organic reactions. rsc.org
Analysis of Non-Covalent Interactions: In asymmetric catalysis, the precise arrangement of the substrate within the chiral catalyst's environment dictates the stereochemical outcome. Computational models can visualize and quantify the non-covalent interactions (e.g., hydrogen bonds, steric repulsion) in the transition state assembly that are responsible for stereodifferentiation.
Understanding A(1,3) Strain: In the stereoselective synthesis of an azaspiro[5.5]undecane derivative, the observed diastereoselectivity of a conjugate addition was explained by the A(1,3)-strain (allylic strain) in the vinylogous amide intermediate. nih.gov This type of strain, which is a destabilizing interaction between substituents on a double bond and an adjacent allylic carbon, is readily quantifiable through computational modeling and can be a powerful predictive tool for understanding facial selectivity in additions to rings.
For the synthesis of (+)-nitramine and its isomers, which are based on the 2-azaspiro[5.5]undecane-7-ol core, high enantioselectivity was achieved using phase-transfer catalysis. acs.org Computational modeling of the catalyst-substrate complex in the transition state could reveal the specific interactions that force the reaction to proceed through a single stereochemical pathway, enabling the rational design of even more selective catalysts.
Molecular Modeling for Scaffold Optimization in Chemical Design
The 2-azaspiro[5.5]undecane-7-ol scaffold serves as an excellent starting point for the design of new therapeutic agents, given its prevalence in bioactive natural products. researchgate.net Molecular modeling techniques allow for the rational, in silico optimization of this scaffold to improve properties like target binding affinity, selectivity, and pharmacokinetic profiles.
Computational Strategies for Scaffold Optimization:
Scaffold Hopping: This technique involves searching for novel core structures (scaffolds) that can mimic the shape and pharmacophore features of a known active molecule. researchgate.netbiosolveit.de Starting with a Nitraria alkaloid, computational methods like holistic molecular similarity could identify new, synthetically accessible spirocyclic or non-spirocyclic cores that retain the key biological interactions but may have improved properties or novel intellectual property potential. researchgate.netnih.gov
3D-Quantitative Structure-Activity Relationship (3D-QSAR): For a series of related 2-azaspiro[5.5]undecane derivatives with known biological activity, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can be built. nih.govfrontiersin.org These models generate 3D contour maps that indicate where steric bulk, positive/negative charge, or hydrophobic/hydrophilic groups would increase or decrease activity. This provides a clear visual guide for designing the next generation of more potent compounds. Studies on other azaspirocycles have successfully used this approach to design new anticonvulsant agents. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of a ligand-protein complex over time, providing insights that static docking cannot. nih.gov If this compound or a derivative is bound to a target protein, MD simulations can assess the stability of the binding pose, identify key stable interactions, and reveal the role of water molecules in the binding site. mdpi.com This information is crucial for confirming a predicted binding mode and for identifying opportunities to improve binding affinity by modifying the scaffold.
By integrating these computational tools, the this compound scaffold can be systematically optimized, accelerating the discovery of new and improved drug candidates.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
While significant strides have been made in the synthesis of 2-azaspiro[5.5]undecan-7-ol and its derivatives, the pursuit of more efficient and environmentally benign methodologies remains a key objective. acs.org Future efforts will likely concentrate on the development of catalytic and atom-economical reactions that minimize waste and maximize yield. The exploration of novel starting materials and the application of innovative synthetic strategies, such as flow chemistry and mechanochemistry, could lead to more streamlined and scalable production of this important scaffold. A major challenge in the synthesis of related compounds, such as nitramine, is the construction of the quaternary carbon center with the correct stereochemistry. cardiff.ac.uk
Exploration of Uncharted Chemical Transformations of the Azaspiro[5.5]undecan-7-ol Core
The chemical reactivity of the this compound core is ripe for further exploration. Understanding how the spirocyclic framework influences the reactivity of its functional groups can unlock new avenues for structural modification and diversification. Future research could delve into selective transformations of the hydroxyl and amine functionalities, as well as reactions that modify the carbocyclic rings. Investigating the conformational dynamics of the spirocycle and its impact on reaction outcomes will be crucial for designing highly selective and predictable chemical transformations.
Expanding the Diversity and Complexity of Azaspirocyclic Architectures
The principles of diversity-oriented synthesis (DOS) are being increasingly applied to generate libraries of complex and structurally diverse molecules for biological screening. researchgate.net This approach is particularly relevant to azaspirocyclic compounds, where variations in the ring structure, stereochemistry, and peripheral functional groups can lead to a wide range of biological activities. rsc.orgcam.ac.uk Future research will focus on developing new synthetic strategies to access novel azaspirocyclic scaffolds with greater three-dimensionality and functional group density. mmu.ac.uknih.gov The integration of computational tools for library design and the development of high-throughput synthesis and screening platforms will accelerate the discovery of new bioactive azaspirocycles. whiterose.ac.uk
Key Principles of Diversity-Oriented Synthesis:
| Diversity Principle | Description |
| Skeletal Diversity | Variation in the molecular architecture and ring structure of a molecule. rsc.orgcam.ac.uk |
| Appendage Diversity | Variation in the structural moieties around a common scaffold. rsc.orgcam.ac.uk |
| Stereochemical Diversity | Variation in the orientation of different elements of the scaffold. rsc.orgcam.ac.uk |
| Functional Group Diversity | Variation of the functional groups that can interact with biological macromolecules. rsc.orgcam.ac.uk |
Advanced Applications in Targeted Chemical Probe Development and Ligand Design
The unique structural features of the this compound scaffold make it an attractive starting point for the design of targeted chemical probes and ligands for specific biological targets. mmu.ac.uk These molecular tools are invaluable for studying complex biological processes and for the identification of new therapeutic targets. Future research will likely involve the rational design and synthesis of this compound derivatives that are tailored to interact with specific proteins or enzymes. This could involve the incorporation of reporter groups, photo-crosslinkers, or other functionalities that facilitate target identification and validation. The development of azaspirocyclic compounds as ligands for G-protein coupled receptors (GPCRs) and ion channels is an area of particular interest. acs.org
Q & A
Q. What are the established synthetic routes for 2-Azaspiro[5.5]undecan-7-ol, and how is the structure confirmed experimentally?
The compound is synthesized via oxidative cyclization of benzanilide derivatives using hypervalent iodine reagents (e.g., PhI(OCOCF₃)₂) under controlled conditions . Alternatively, three-component condensation reactions involving trimethoxybenzene, isobutyraldehyde, and nitriles in concentrated H₂SO₄ provide spirocyclic intermediates that can be functionalized . Structural confirmation relies on NMR (¹H/¹³C) for stereochemical analysis, IR spectroscopy for functional group identification, and X-ray crystallography to resolve diastereomeric configurations .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use impervious gloves, tightly sealed goggles, and respirators in high-concentration environments. Avoid inhalation of dust/mist and skin/eye contact. Work in a well-ventilated, ergonomically optimized space, and adhere to chemical hygiene practices (e.g., handwashing before breaks) . For derivatives with undefined toxicity profiles, assume potential irritancy and follow hazard class guidelines (e.g., skin/eye protection) .
Q. Which analytical techniques are standard for characterizing spirocyclic compounds like this compound?
Key methods include:
- NMR spectroscopy : Assigns proton and carbon environments, distinguishing spiro junctions (e.g., δ 60–90 ppm for quaternary carbons) .
- X-ray crystallography : Resolves absolute stereochemistry and diastereomerism .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies hydroxyl (-OH) and amine (-NH) stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in hypervalent iodine-mediated spirocyclization?
Key variables include:
- Substituent effects : Methyl or prenyl groups on nitrogen enhance cyclization efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DCM) stabilize cationic intermediates.
- Temperature : Lower temperatures (0–25°C) minimize side reactions.
- Catalyst loading : Excess PhI(OCOCF₃)₂ (1.5–2.0 equiv.) drives complete conversion . Computational modeling (e.g., MP2/6-311G) predicts intermediate stability to guide optimization .
Q. What strategies resolve diastereomers of this compound, and how are their configurations validated?
Diastereomers arise from asymmetric C7 stereochemistry . Separation methods:
Q. How should researchers address contradictions in spectroscopic data between synthetic batches?
- Re-evaluate reaction purity : Trace impurities (e.g., unreacted starting materials) may skew NMR/IR. Use TLC or HPLC-MS for batch consistency .
- Control stereochemical variables : Ensure consistent temperature/pH during crystallization to avoid polymorphic interference .
- Cross-validate with computational data : Compare experimental IR/NMR with DFT-calculated spectra .
Q. Can computational methods predict intermediates in spirocyclization reactions?
Yes. Ab initio molecular orbital calculations (e.g., HF/3-21G and MP2/6-311G) model phenoxenium cation intermediates to explain regioselectivity. For example, prenyl-substituted derivatives favor ring closure due to steric stabilization . MD simulations further assess solvent effects on transition states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
